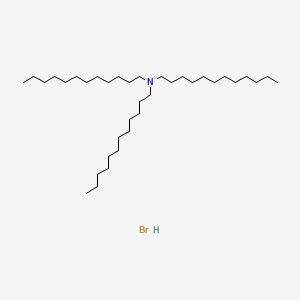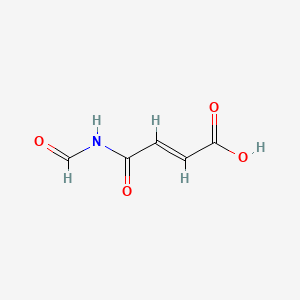
Trilaurylamin-hydrobromid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trilaurylamin-hydrobromid, also known as trilaurylamine hydrobromide, is a chemical compound formed by the reaction of trilaurylamine with hydrobromic acid. It is commonly used in various chemical processes, particularly in the extraction and separation of hydrohalic acids. The compound is known for its ability to form stable ion pairs and its effectiveness in organic diluents.
准备方法
Synthetic Routes and Reaction Conditions
Trilaurylamin-hydrobromid is synthesized by reacting trilaurylamine with hydrobromic acid. The reaction typically occurs in an organic solvent such as chloroform or benzene. The general reaction can be represented as follows:
C36H75N+HBr→C36H75NHBr
The reaction is usually carried out at room temperature, and the product is isolated by evaporating the solvent and recrystallizing the compound from a suitable solvent.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with efficient mixing and temperature control systems. The process includes the following steps:
Mixing: Trilaurylamine and hydrobromic acid are mixed in a reactor.
Reaction: The mixture is allowed to react at controlled temperatures.
Separation: The product is separated from the reaction mixture by filtration or centrifugation.
Purification: The crude product is purified by recrystallization or distillation.
化学反应分析
Types of Reactions
Trilaurylamin-hydrobromid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Complex Formation: It forms complexes with metal ions, which can be used in extraction processes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include chloride, iodide, and thiocyanate ions.
Solvents: Organic solvents such as chloroform, benzene, and nitrobenzene are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, the major products can be trilaurylamine chloride, trilaurylamine iodide, or trilaurylamine thiocyanate.
Complexes: Complexes with metal ions such as copper, zinc, and iron.
科学研究应用
Trilaurylamin-hydrobromid has a wide range of applications in scientific research, including:
Chemistry: Used in the extraction and separation of hydrohalic acids and metal ions.
Biology: Employed in the study of cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the purification of metals and the production of high-purity chemicals.
作用机制
The mechanism of action of trilaurylamin-hydrobromid involves the formation of stable ion pairs with hydrohalic acids. The compound’s long hydrophobic tail allows it to dissolve in organic solvents, while the hydrophilic head interacts with the hydrohalic acid. This dual nature facilitates the extraction and separation of acids from aqueous solutions.
相似化合物的比较
Similar Compounds
Trioctylamine Hydrobromide: Similar in structure but with shorter alkyl chains.
Triethylamine Hydrobromide: A smaller molecule with different solubility properties.
Triphenylamine Hydrobromide: Contains aromatic rings instead of alkyl chains.
Uniqueness
Trilaurylamin-hydrobromid is unique due to its long alkyl chains, which provide enhanced solubility in organic solvents and improved extraction efficiency. Its ability to form stable ion pairs makes it particularly useful in separation processes.
属性
CAS 编号 |
5810-40-2 |
|---|---|
分子式 |
C36H76BrN |
分子量 |
602.9 g/mol |
IUPAC 名称 |
N,N-didodecyldodecan-1-amine;hydrobromide |
InChI |
InChI=1S/C36H75N.BrH/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3;/h4-36H2,1-3H3;1H |
InChI 键 |
OTZUEMIREJGJOW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCCCCCCCCCC.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)

![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)

![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)


![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)


